molecular formula C15H13BrN4OS B2973627 1-{2-[(4-Bromobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 878994-12-8

1-{2-[(4-Bromobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Cat. No. B2973627
CAS RN: 878994-12-8
M. Wt: 377.26
InChI Key: IYHHTAQWBNRAMC-UHFFFAOYSA-N
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Description

“1-{2-[(4-Bromobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{2-[(4-Bromobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone” are not fully detailed in the available resources .

Scientific Research Applications

Pyridylcarbene Formation and Heterocyclic Synthesis

Research indicates that compounds with similar structures are involved in the formation of pyridylcarbene intermediates through thermal decomposition, leading to the synthesis of various heterocyclic compounds. These processes are critical in the development of new materials and pharmaceuticals due to the biological and physical properties of heterocyclic compounds (Abarca, Ballesteros, & Blanco, 2006).

Biological Activities of Heterocyclic Derivatives

Another study explored the synthesis of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, highlighting their potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. This indicates the potential of such compounds in developing new immunomodulatory drugs (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Inhibition of 15-Lipoxygenase

Derivatives of similar structures have been evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids, which plays a role in various inflammatory and allergic processes. This research contributes to the development of anti-inflammatory agents (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).

properties

IUPAC Name

1-[2-[(4-bromophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4OS/c1-9-13(10(2)21)7-17-14-18-15(19-20(9)14)22-8-11-3-5-12(16)6-4-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHTAQWBNRAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(4-Bromobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

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